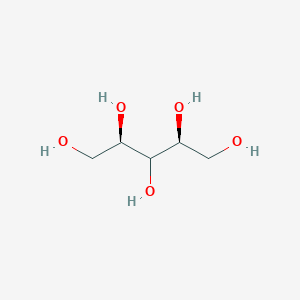![molecular formula C46H66N8O5S2 B109782 利托那韦特定杂质 T [EP] CAS No. 869368-48-9](/img/structure/B109782.png)
利托那韦特定杂质 T [EP]
描述
The compound “(2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide))” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, phenyl, thiazolyl, and urea moieties, which contribute to its unique chemical properties and reactivity.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving hydroxyl, phenyl, and thiazolyl groups.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
Target of Action
Ritonavir specified impurity T [EP] is primarily targeted at the HIV protease . This protease is a key enzyme in the life cycle of the HIV virus, responsible for the cleavage of the gag-pol polyprotein, which is a crucial step in the maturation of the virus .
Mode of Action
Ritonavir specified impurity T [EP] acts as a protease inhibitor . It binds to the active site of the HIV protease, preventing the cleavage of the gag-pol polyprotein . This results in the formation of noninfectious, immature viral particles .
Biochemical Pathways
The primary biochemical pathway affected by Ritonavir specified impurity T [EP] is the HIV replication cycle . By inhibiting the HIV protease, it disrupts the maturation process of the virus, preventing the formation of infectious viral particles .
Pharmacokinetics
Ritonavir specified impurity T [EP] is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme, which is present both in the intestinal tract and liver . This inhibition increases the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall drug exposure . The clinically relevant half-life is about 3 to 5 hours . Due to autoinduction, plasma concentrations generally reach steady state 2 weeks after the start of administration .
Result of Action
The primary result of the action of Ritonavir specified impurity T [EP] is the prevention of HIV replication . By inhibiting the HIV protease, it prevents the maturation of the virus, leading to the production of noninfectious, immature viral particles .
Action Environment
The action of Ritonavir specified impurity T [EP] can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme can affect its efficacy due to potential drug-drug interactions . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
It is known that Ritonavir, the parent compound, is a potent inhibitor of the cytochrome P450 3A4 enzyme . This suggests that Ritonavir specified impurity T [EP] may interact with similar enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Given its structural similarity to Ritonavir, it may influence cell function by interacting with cellular enzymes and signaling pathways
Molecular Mechanism
The exact molecular mechanism of action of Ritonavir specified impurity T [EP] remains to be determined. Ritonavir, the parent compound, is known to inhibit the HIV viral proteinase enzyme, which is essential for the replication of the virus . It is possible that Ritonavir specified impurity T [EP] may have similar inhibitory effects on certain enzymes.
Temporal Effects in Laboratory Settings
Studies on Ritonavir have shown that it exhibits stable properties over time
Dosage Effects in Animal Models
The effects of different dosages of Ritonavir specified impurity T [EP] in animal models have not been reported. Studies on Ritonavir have shown that it exhibits potent antiviral activity in animal models
Metabolic Pathways
Ritonavir is known to inhibit the cytochrome P450 3A4 enzyme, suggesting that it may be involved in similar metabolic pathways .
Transport and Distribution
Studies on Ritonavir have shown that it exhibits enhanced tissue distribution when loaded into nanostructured lipid carriers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core hexane structure, introduction of phenyl groups, and subsequent functionalization with hydroxyl, thiazolyl, and urea groups. Typical reaction conditions may include:
Formation of the hexane core: This step might involve aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of phenyl groups: This could be achieved through Friedel-Crafts alkylation or acylation.
Functionalization with hydroxyl groups: This step may involve oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Swern oxidation.
Introduction of thiazolyl and urea groups: This could involve nucleophilic substitution reactions and subsequent urea formation using isocyanates or carbodiimides.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds using oxidizing agents like KMnO4 or CrO3.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to form amines and carbon dioxide.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3, PCC
Reducing agents: NaBH4, LiAlH4
Electrophilic aromatic substitution reagents: HNO3 (nitration), Br2 (bromination)
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Hydrolysis: Formation of amines and carbon dioxide
相似化合物的比较
Similar Compounds
- (2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide))
- (2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide))
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
(2S)-N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N8O5S2/c1-28(2)39(51-45(58)53(9)24-35-26-60-43(48-35)30(5)6)41(56)47-34(21-32-17-13-11-14-18-32)23-38(55)37(22-33-19-15-12-16-20-33)50-42(57)40(29(3)4)52-46(59)54(10)25-36-27-61-44(49-36)31(7)8/h11-20,26-31,34,37-40,55H,21-25H2,1-10H3,(H,47,56)(H,50,57)(H,51,58)(H,52,59)/t34-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFGDVVGZPWCGY-JEXMNKNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N8O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869368-48-9 | |
| Record name | (2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869368489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,2'S)-N,N'-((2S,3S,5S)-3-HYDROXY-1,6-DIPHENYLHEXANE-2,5-DIYL)BIS(2-(3-((2-ISOPROPYLTHIAZOL-4-YL)METHYL)-3-METHYLUREIDO(-3-METHYLBUTANAMIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DVW90Y6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


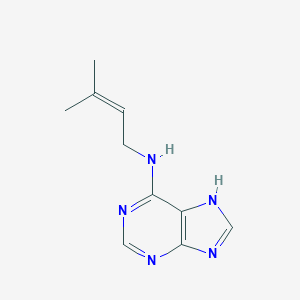
![Phenol, 2-[(9H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)
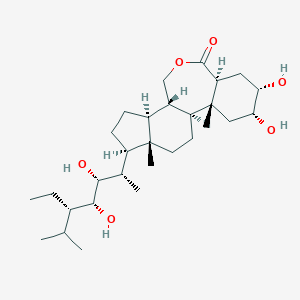

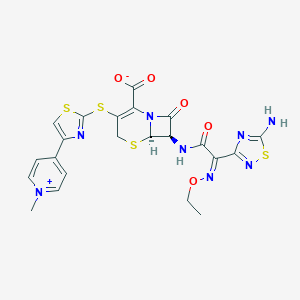

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)
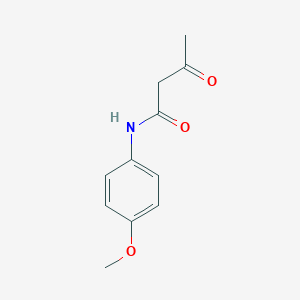
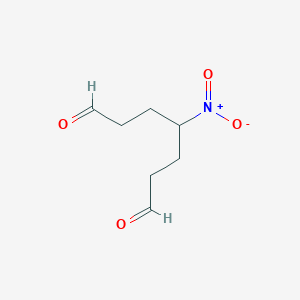
![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)
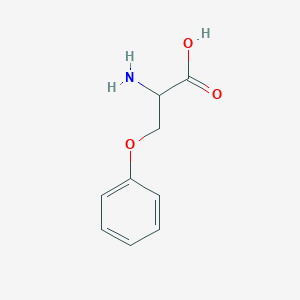

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)
